molecular formula C17H23N3 B14714900 Aniline, 4,4'-(3-dimethylaminopropylidene)DI- CAS No. 22083-70-1

Aniline, 4,4'-(3-dimethylaminopropylidene)DI-

Cat. No.: B14714900
CAS No.: 22083-70-1
M. Wt: 269.4 g/mol
InChI Key: RTTHPWSOBOYXNR-UHFFFAOYSA-N
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Description

Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a 3-dimethylaminopropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- typically involves the reaction of aniline with 3-dimethylaminopropylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aniline, 4,4’-(3-dimethylaminopropylidene)DI- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Aniline, 4,4’-(3-dimethylaminopropylidene)DI- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single aniline group.

    4-Dimethylaminoaniline: An aniline derivative with a dimethylamino group attached to the aromatic ring.

    Methylenedianiline: A compound with two aniline groups connected by a methylene bridge.

Uniqueness

Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is unique due to the presence of the 3-dimethylaminopropylidene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a broader range of chemical reactions compared to simpler aniline derivatives.

Properties

CAS No.

22083-70-1

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-3-(dimethylamino)propyl]aniline

InChI

InChI=1S/C17H23N3/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,17H,11-12,18-19H2,1-2H3

InChI Key

RTTHPWSOBOYXNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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